molecular formula C7H7Cl3Si B8038251 Methyl-p-chlorophenyldichlorosilane CAS No. 825-93-4

Methyl-p-chlorophenyldichlorosilane

Cat. No. B8038251
CAS RN: 825-93-4
M. Wt: 225.6 g/mol
InChI Key: MEBWZAUGQIWSFT-UHFFFAOYSA-N
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Description

Methyl-p-chlorophenyldichlorosilane is a chemical compound with the molecular formula C7H7Cl3Si and a molecular weight of 225.6 g/mol . It is widely used in various fields of research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of Methyl-p-chlorophenyldichlorosilane is defined by its molecular formula, C7H7Cl3Si . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.

Scientific Research Applications

  • Organosilicon compounds, including those derived from methyl-p-chlorophenyldichlorosilane, are used in synthesizing polymers with specific properties. For example, Birchall et al. (1971) describe the photochemical reaction of Methyldichlorosilane with hexafluorobenzene, leading to the production of polymers comparable in thermal stability to those with 3,3,3-trifluoropropyl groups (Birchall et al., 1971).

  • In the field of chemical engineering, methyl-p-chlorophenyldichlorosilane is used as an intermediate in the synthesis of other chlorinated silanes. Yujun et al. (2015) demonstrated its catalytic chlorination to produce chlorinated phenyl-containing silanes, important for various industrial applications (Yujun et al., 2015).

  • Akaji et al. (1991) utilized methyltrichlorosilane, a related compound, in a new disulfide bond-forming reaction, applied in synthesizing peptides like oxytocin and human brain natriuretic peptide (Akaji et al., 1991).

  • Methyltrichlorosilane, a compound similar to methyl-p-chlorophenyldichlorosilane, has been used in high-efficiency chlorination methods in organic chemistry. Lin et al. (2009) reported its use in the chlorination of enamides and enecarbamates (Lin et al., 2009).

  • Additionally, these organosilicon compounds play a role in materials science. For example, Pedersen et al. (2007) explored the use of Methyltrichlorosilane in the growth of epitaxial layers of 4H-SiC in a chemical vapor deposition process, which is relevant to semiconductor technology (Pedersen et al., 2007).

Safety and Hazards

While the specific safety and hazards of Methyl-p-chlorophenyldichlorosilane are not detailed in the search results, it’s important to handle all chemical compounds with care. Chlorosilanes, a group which includes Methyl-p-chlorophenyldichlorosilane, are known to react readily with water to form corrosive and toxic hydrogen chloride gas and hydrochloric acid .

properties

IUPAC Name

dichloro-(4-chlorophenyl)-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBWZAUGQIWSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=C(C=C1)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-p-chlorophenyldichlorosilane

CAS RN

825-93-4
Record name 1-Chloro-4-(dichloromethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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